molecular formula C16H18N4O4 B15188647 2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)- CAS No. 80916-87-6

2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B15188647
CAS No.: 80916-87-6
M. Wt: 330.34 g/mol
InChI Key: BLWURIRWYIJULF-UHFFFAOYSA-N
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Description

“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a coumarin core, a tetrazole ring, and an oxaheptyloxy side chain, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.

    Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.

    Substitution: The oxaheptyloxy side chain may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of coumarin-quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

    Chemistry: As a fluorescent probe or a building block for more complex molecules.

    Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

    Industry: As an additive in materials science or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Known for its anticoagulant properties.

    4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays.

    Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.

Uniqueness

“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other coumarin or tetrazole derivatives.

Properties

CAS No.

80916-87-6

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20)

InChI Key

BLWURIRWYIJULF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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